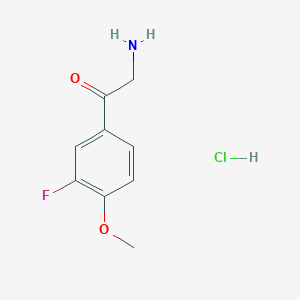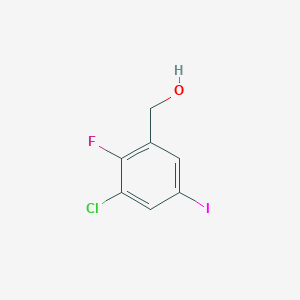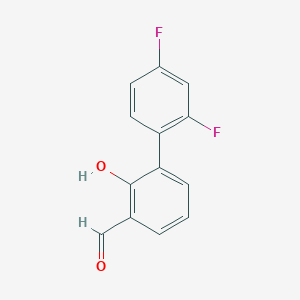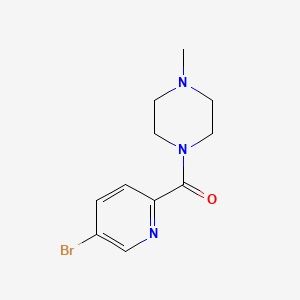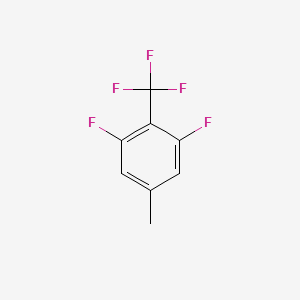
3,5-Difluoro-4-(trifluoromethyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)toluene is an organic compound with the chemical formula C7H5F5. It is a colorless liquid that is insoluble in water. It is a versatile compound that has found many uses in both research and industrial applications. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, it has been studied for its potential use in medical applications, such as drug delivery and drug targeting.
Mechanism of Action
3,5-Difluoro-4-(trifluoromethyl)toluene is a versatile compound that can be used in a variety of ways. It is a colorless liquid that is insoluble in water, and it can be used as a reagent in organic synthesis. It can also be used as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. Its mechanism of action is not fully understood, but it is thought to act as a catalyst in certain reactions, and as a solvent in others.
Biochemical and Physiological Effects
3,5-Difluoro-4-(trifluoromethyl)toluene has been studied for its potential use in medical applications, such as drug delivery and drug targeting. It has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of gene expression, and the modulation of protein-protein interactions. In addition, it has been shown to have antimicrobial and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
3,5-Difluoro-4-(trifluoromethyl)toluene has several advantages for laboratory experiments. It is a colorless liquid that is insoluble in water, which makes it easy to use and handle. It has a low boiling point, which makes it suitable for use in a variety of experiments. In addition, it is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. However, it also has some limitations. It can be toxic if not handled properly, and it is flammable.
Future Directions
The potential applications of 3,5-Difluoro-4-(trifluoromethyl)toluene are still being explored. Future research could focus on its use in medical applications, such as drug delivery and drug targeting. It could also be studied for its potential use as a catalyst in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, further research could be done on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Synthesis Methods
3,5-Difluoro-4-(trifluoromethyl)toluene can be synthesized by several methods. The most common method is the reaction of 3,5-dichloro-4-(trifluoromethyl)toluene with silver fluoride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3,5-difluoro-4-(trifluoromethyl)toluene and hydrofluoric acid. Another method involves the reaction of 3,5-dichloro-4-(trifluoromethyl)toluene with potassium fluoride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3,5-difluoro-4-(trifluoromethyl)toluene and potassium chloride.
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethyl)toluene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, it has been studied for its potential use in medical applications, such as drug delivery and drug targeting.
properties
IUPAC Name |
1,3-difluoro-5-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIOIORHUNYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)toluene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)
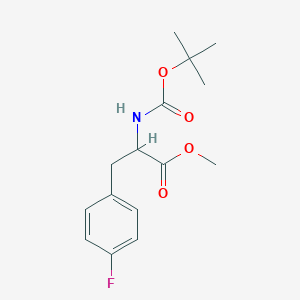
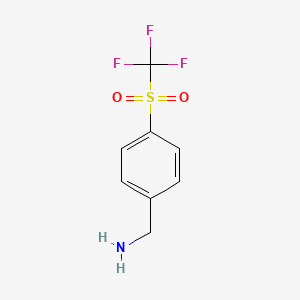
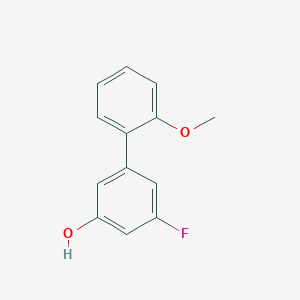
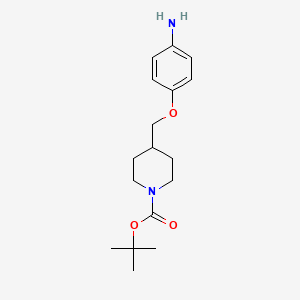
![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)
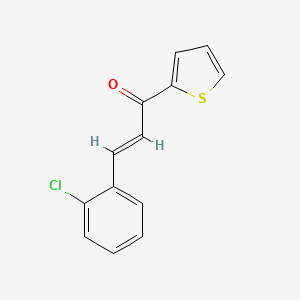
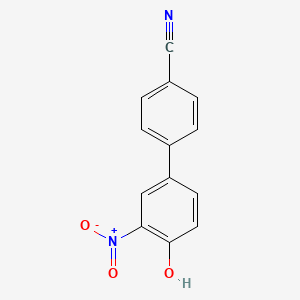
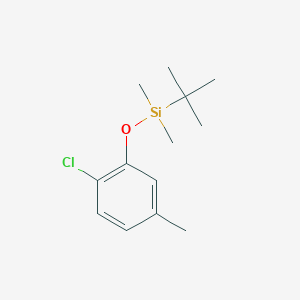
![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)
